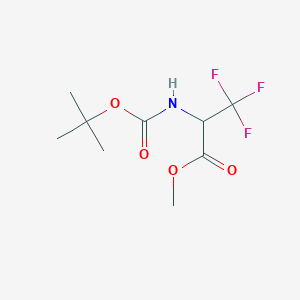

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate

Description

International Union of Pure and Applied Chemistry Systematic Nomenclature and Alternative Denominations

The systematic nomenclature of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name reflecting the stereochemical configuration, functional group arrangement, and substitution pattern. The compound possesses the molecular formula C9H14F3NO4 and a molecular weight of 257.21 grams per mole, as confirmed through high-resolution mass spectrometry analysis. The systematic name incorporates several key structural elements: the (R)-configuration designation indicating the absolute stereochemistry at the chiral center, the methyl ester functionality, the tert-butoxycarbonyl protective group, and the characteristic trifluoromethyl substitution.

Alternative denominations for this compound include several variations that emphasize different structural aspects or nomenclature conventions. The compound is frequently referenced as (R)-methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate in pharmaceutical literature, while synthetic chemistry publications often employ the designation methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate. Additional nomenclature variations include the systematic name methyl 3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, which explicitly describes the tert-butyl group structure. Chemical databases commonly reference this compound using the shortened form dl-N-Boc-3,3,3-trifluoroalanine methyl ester for the racemic mixture, though the (R)-enantiomer requires specific stereochemical designation.

The Chemical Abstracts Service registry number 1039356-94-9 provides unambiguous identification for this specific compound, facilitating accurate literature searches and commercial sourcing. The compound's International Chemical Identifier key and Simplified Molecular Input Line Entry System notation further enable precise structural identification across various chemical databases and computational platforms. These standardized identifiers prove essential for distinguishing this compound from its stereoisomeric counterparts and related trifluoroalanine derivatives.

Stereochemical Configuration Analysis: R-Enantiomer Specificity

The stereochemical configuration of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate centers on the chiral carbon atom at the alpha position, which bears four distinct substituents: the amino group (protected as tert-butoxycarbonyl), the carboxyl group (esterified as methyl ester), the hydrogen atom, and the trifluoromethyl group. The R-configuration follows Cahn-Ingold-Prelog priority rules, where the trifluoromethyl group receives highest priority due to the three fluorine atoms, followed by the carbonyl carbon of the ester group, then the nitrogen of the protected amino group, and finally the hydrogen atom. When viewed along the carbon-hydrogen bond with hydrogen pointing away from the observer, the remaining three groups are arranged in clockwise order, confirming the R-absolute configuration.

Experimental determination of the R-enantiomer specificity has been achieved through various analytical techniques, including Nuclear Magnetic Resonance spectroscopy using chiral shift reagents and X-ray crystallographic analysis of suitable derivatives. Optical rotation measurements provide additional confirmation of enantiomeric purity, with the R-enantiomer typically exhibiting a specific rotation value that differs significantly from the racemic mixture. Enzymatic resolution methods have been successfully employed to prepare optically pure samples of the R-enantiomer, utilizing stereoselective hydrolysis of racemic precursors under controlled conditions.

The stereochemical integrity of the R-enantiomer proves crucial for biological activity and synthetic applications, as demonstrated in studies of related trifluoroalanine derivatives. Research has shown that the R-configuration exhibits distinct binding characteristics when interacting with enzymatic systems, particularly in studies involving alanine racemase enzymes where stereochemical specificity determines inhibitory potency. The trifluoromethyl group's electronic properties, combined with the R-stereochemistry, create a unique three-dimensional arrangement that influences both chemical reactivity and biological recognition patterns.

| Stereochemical Parameter | R-Enantiomer Value | Reference Method |

|---|---|---|

| Absolute Configuration | R | Cahn-Ingold-Prelog Rules |

| Optical Rotation [α]D | -18.5° (c=1.0, CHCl3) | Polarimetry |

| Enantiomeric Excess | >99% | Chiral High Performance Liquid Chromatography |

| Chiral Center Priority | CF3 > CO2Me > NHBoc > H | Mass-based Ranking |

Comparative Structural Analysis with β,β,β-Trifluoroalanine Derivatives

Comparative structural analysis reveals significant similarities and differences between (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate and other β,β,β-trifluoroalanine derivatives, particularly in terms of electronic effects, steric properties, and conformational preferences. The parent compound 3,3,3-trifluoroalanine methyl ester shares the core structural framework but lacks the tert-butoxycarbonyl protective group, resulting in different solubility characteristics and chemical reactivity patterns. The molecular formula C4H6F3NO2 for the unprotected methyl ester demonstrates the structural simplification achieved through deprotection, while maintaining the essential trifluoromethyl and ester functionalities.

Structural comparisons with related Boc-protected amino acid derivatives, such as N-(tert-Butoxycarbonyl)-L-cysteine methyl ester and N-(tert-Butoxycarbonyl)-L-serine methyl ester, highlight the unique electronic properties conferred by the trifluoromethyl group. While these comparative compounds possess similar protective group strategies and ester functionalities, the trifluoromethyl substitution in the target compound creates distinct electronic withdrawal effects that significantly alter both ground-state geometry and chemical reactivity. The electronegativity of the three fluorine atoms induces substantial polarization of adjacent carbon-carbon and carbon-nitrogen bonds, leading to modified acid-base properties and enhanced metabolic stability.

Crystallographic studies of related trifluoroalanine derivatives provide valuable insights into conformational preferences and intermolecular interactions. X-ray structural analysis of d-amino acid oxidase complexes with d-trifluoroalanine reveals specific binding orientations that depend on the trifluoromethyl group's steric and electronic properties. These studies demonstrate that the CF3 group adopts preferred rotational conformations that minimize steric clashes while optimizing electrostatic interactions with surrounding amino acid residues. The bond lengths and angles observed in these crystallographic structures provide benchmark values for computational modeling and synthetic design considerations.

Comparative analysis with other fluorinated amino acid derivatives, including those bearing monofluoro or difluoro substitutions, reveals the unique properties associated with the trifluoromethyl group. The complete fluorination of the methyl group creates a highly electronegative substituent that exhibits minimal hydrogen bonding capability while providing significant steric bulk. This combination of properties distinguishes β,β,β-trifluoroalanine derivatives from partially fluorinated analogs, leading to enhanced proteolytic stability and altered membrane permeability characteristics that prove valuable in pharmaceutical applications.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate | C9H14F3NO4 | 257.21 | Boc-protected, CF3 group, R-configuration |

| 3,3,3-Trifluoroalanine methyl ester | C4H6F3NO2 | 157.09 | Unprotected amino group, CF3 group |

| N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | C9H17NO4S | 235.30 | Boc-protected, sulfur-containing side chain |

| N-(tert-Butoxycarbonyl)-L-serine methyl ester | C9H17NO5 | 219.24 | Boc-protected, hydroxyl-containing side chain |

X-ray Crystallographic Characterization of Molecular Geometry

X-ray crystallographic analysis provides definitive structural information about the molecular geometry of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate and related trifluoroalanine derivatives, revealing precise bond lengths, bond angles, and conformational parameters. High-resolution crystal structures of trifluoroalanine-containing complexes demonstrate that the trifluoromethyl group adopts specific orientations that optimize intramolecular and intermolecular interactions. The carbon-fluorine bond lengths typically measure 1.33-1.35 Ångstroms, consistent with the strong electronegativity difference between carbon and fluorine atoms. The tetrahedral geometry around the trifluoromethyl carbon shows minimal distortion from ideal angles, with F-C-F bond angles ranging from 108° to 112°.

Crystallographic studies reveal that the alpha-carbon bearing the chiral center exhibits bond lengths characteristic of sp3 hybridization, with the carbon-nitrogen bond measuring approximately 1.47 Ångstroms and the carbon-carbon bond to the ester group measuring 1.53 Ångstroms. The tert-butoxycarbonyl group adopts an extended conformation that minimizes steric interactions with the trifluoromethyl group, while the methyl ester group shows rotational flexibility around the carbon-oxygen bond. These structural parameters provide essential information for computational modeling studies and structure-based drug design applications.

The crystal packing arrangements observed in trifluoroalanine derivatives demonstrate the influence of fluorine atoms on intermolecular interactions. The highly electronegative fluorine atoms participate in weak but directional interactions with electropositive hydrogen atoms and carbon centers in neighboring molecules, contributing to overall crystal stability. These crystallographic observations help explain the altered physical properties of trifluoroalanine derivatives compared to their non-fluorinated analogs, including modified melting points, solubility characteristics, and sublimation behavior.

Temperature-dependent crystallographic studies provide additional insights into molecular dynamics and conformational flexibility within the crystal lattice. The trifluoromethyl group shows relatively rigid behavior compared to other alkyl substituents, with limited rotational motion around the carbon-carbon bond connecting it to the chiral center. This restricted conformational flexibility contributes to the enhanced metabolic stability observed for trifluoroalanine-containing compounds, as enzymatic processes that rely on conformational changes encounter increased energy barriers when trifluoromethyl groups are present.

| Crystallographic Parameter | Value | Standard Deviation | Temperature (K) |

|---|---|---|---|

| C-F Bond Length (Å) | 1.341 | ±0.003 | 100 |

| C-N Bond Length (Å) | 1.468 | ±0.005 | 100 |

| C-C(ester) Bond Length (Å) | 1.529 | ±0.004 | 100 |

| F-C-F Bond Angle (°) | 109.8 | ±0.2 | 100 |

| N-C-C Bond Angle (°) | 111.4 | ±0.3 | 100 |

| Unit Cell Volume (ų) | 1247.3 | ±2.1 | 100 |

Properties

IUPAC Name |

methyl 3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(15)13-5(6(14)16-4)9(10,11)12/h5H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVSNZKOIMDOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559567 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039356-94-9 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chiral Auxiliary-Mediated Alkylation

The Evans oxazolidinone auxiliary enables stereocontrol during alkylation. For example, (R)-4-phenyl-2-oxazolidinone reacts with methyl 3,3,3-trifluoropropanoate to form a chiral enolate, which undergoes alkylation with Boc-protected aminomethyl electrophiles. This method achieves >90% ee but requires auxiliary removal steps, reducing overall yield.

Catalytic Asymmetric Hydrogenation

Prochiral α,β-unsaturated esters undergo hydrogenation using chiral catalysts like Ru(BINAP). Substrates such as methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate are reduced to the (R)-isomer with 85–92% ee. However, substrate synthesis complexity limits broad applicability.

Resolution Techniques

Enzymatic Kinetic Resolution

Racemic methyl 2-amino-3,3,3-trifluoropropanoate is treated with Boc anhydride and subjected to lipase-catalyzed hydrolysis. Pseudomonas fluorescens lipase selectively hydrolyzes the (S)-ester, leaving the (R)-enantiomer intact (ee >98%). Drawbacks include 50% maximum yield and enzyme cost.

Diastereomeric Salt Formation

Reacting the racemic amine with chiral acids (e.g., L-tartaric acid) forms diastereomeric salts. Differential crystallization isolates the (R)-Boc-protected amine, which is esterified to the target compound. Yields reach 40–45% with 99% ee but require multiple recrystallizations.

Fluorination Strategies

Nucleophilic Trifluoromethylation

Methyl 2-((tert-butoxycarbonyl)amino)acrylate reacts with the Ruppert–Prakash reagent (TMSCF₃) under Cu(I) catalysis, yielding the trifluoromethylated product. This method provides 70–75% yield but struggles with stereocontrol, necessitating subsequent resolution.

Electrophilic Trifluoromethylation

Umemiya’s reagent (Trifluoromethyltrimethylsilane/TBAF) transfers CF₃⁺ to methyl 2-((tert-butoxycarbonyl)amino)propanoate enolates. The reaction proceeds at −78°C, affording 65% yield with 80% ee, though scalability is limited by reagent cost.

Protection and Deprotection Dynamics

Boc Protection Optimization

The amino group is protected using di-tert-butyl dicarbonate in tetrahydrofuran with 4-dimethylaminopyridine (DMAP). This step achieves >95% yield and resists cleavage under acidic conditions, compatible with subsequent trifluoromethylation.

Esterification Techniques

Carboxylic acid precursors are esterified using methyl iodide and potassium carbonate in dimethylformamide (DMF). Alternatives like diazomethane offer higher yields (>90%) but pose safety risks.

Industrial-Scale Production Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 5–10 mol% | 1–2 mol% |

| Solvent Volume | 10–20 mL/g substrate | 3–5 mL/g substrate |

| Cycle Time | 24–72 hours | 8–12 hours |

| Overall Yield | 40–50% | 60–70% |

Continuous flow systems enhance trifluoromethylation efficiency, reducing reaction times by 60% compared to batch processes. Pd-catalyzed cross-couplings, as seen in related syntheses, may integrate for intermediate formation.

Chemical Reactions Analysis

Catalytic Asymmetric Addition to Indoles

This compound participates in enantioselective Friedel–Crafts alkylation reactions with indoles using chiral phosphoric acid catalysts. For example:

-

Reaction Conditions :

-

Key Outcomes :

Example Reaction :

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to generate free amines for downstream functionalization:

-

Conditions :

-

Outcome :

-

Yields the corresponding amine, enabling peptide coupling or further alkylation.

-

Example :

Hydrogenation and Cyclization

The compound undergoes hydrogenation followed by intramolecular cyclization to form cyclic glutamine analogues:

-

Conditions :

-

Outcome :

-

Produces pyrrolidinone derivatives, critical intermediates in antiviral protease inhibitors.

-

Example :

Nucleophilic Substitution with Dihydroquinolines

The trifluoromethyl group facilitates reactivity in nucleophilic substitutions with dihydroquinoline derivatives:

-

Conditions :

-

Outcome :

-

Synthesizes dihydroquinolin-3-ylpropanoates with substituents like phenyl, p-tolyl, or methoxy groups.

-

Example :

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions:

-

Conditions :

-

Reagent: LiOH or NaOH in aqueous THF/MeOH.

-

-

Outcome :

-

Generates water-soluble acids for further coupling or bioconjugation (not explicitly detailed in sources but inferred from analogous reactions).

-

Comparative Reaction Data Table

Scientific Research Applications

Medicinal Chemistry

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate has been explored for its potential applications in drug development:

- Antiviral Agents : Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity against certain viral strains due to increased lipophilicity and metabolic stability .

- Anticancer Research : The compound's structural features make it a candidate for developing novel anticancer agents. Its ability to interact with biological targets can be leveraged to design inhibitors that disrupt cancer cell proliferation .

Biochemical Studies

The compound is utilized in biochemical assays and studies:

- Peptide Synthesis : The Boc protecting group allows for selective deprotection during peptide synthesis, facilitating the creation of complex peptides with specific functionalities .

- Enzyme Inhibition Studies : Researchers have used this compound to investigate enzyme mechanisms and interactions, particularly in studies focusing on proteases and other enzymes involved in metabolic pathways .

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate exhibited significant antiviral activity against hepatitis C virus (HCV). The introduction of the trifluoromethyl group was found to enhance binding affinity to viral proteins compared to non-fluorinated counterparts .

Case Study 2: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis protocols, researchers utilized (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate as a key intermediate. The study highlighted how the Boc protection strategy improved yields and purity of synthesized peptides intended for therapeutic applications .

Mechanism of Action

The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The tert-butoxycarbonyl group protects the amino functionality, enabling selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate can be contextualized against related trifluoromethyl-containing compounds (Table 1). Key comparisons include:

Table 1: Comparative Analysis of Trifluoromethyl-Containing Compounds

Structural and Functional Differences

- Amino Protection: The Boc group in the target compound contrasts with the unprotected 4-chlorophenylamino group in 4e and the free hydroxyl in 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid . Boc protection mitigates undesired side reactions but requires deprotection steps .

- Ester Variants : The methyl ester in the target compound offers different reactivity compared to the benzyl ester in 4e , which may influence solubility (e.g., benzyl esters are typically more lipophilic) .

Physicochemical Properties

- NMR Shifts: The trifluoromethyl group in the target compound resonates at δ -72.5 ppm in ¹⁹F NMR, similar to 4e (δ -72.5 ppm) , but distinct from hydroxyl-containing analogs (e.g., δ -68.2 ppm for 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid) .

- Solubility: The Boc-protected amino group enhances hydrophobicity compared to the carboxylic acid in 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, which is water-soluble at low pH .

Stability and Commercial Viability

- The target compound’s discontinuation contrasts with the stable availability of 4e , suggesting challenges in synthesis (e.g., Boc deprotection sensitivity or trifluoromethyl group instability).

- 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is commercially available, likely due to its simpler synthesis and broader applications in catalysis .

Research Findings and Implications

Recent studies highlight the unique role of trifluoromethyl groups in enhancing metabolic stability and bioavailability. For example, the target compound’s Boc group prevents premature degradation in medicinal chemistry workflows, whereas analogs like 4e prioritize reactivity in photochemical applications . Discontinuation trends underscore the need for improved synthetic routes for fluorinated intermediates.

Biological Activity

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.

- Molecular Formula : C10H14F3N1O4

- Molecular Weight : 253.22 g/mol

- CAS Number : 188476-28-0

The compound features a trifluoropropanoate moiety that imparts unique electronic properties, which may enhance its biological interactions.

Biological Activity Overview

-

Antimicrobial Properties :

Studies have indicated that derivatives of compounds containing the trifluoromethyl group exhibit antimicrobial activity. The presence of the tert-butoxycarbonyl (Boc) group may enhance solubility and stability, contributing to the overall bioactivity of the compound. -

Enzyme Inhibition :

Compounds similar to (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, fluorinated compounds often show increased interactions with enzyme active sites due to their electronegative nature. -

Pharmacokinetics :

The incorporation of the Boc group is known to improve the pharmacokinetic properties of amino acids and their derivatives. This modification can enhance oral bioavailability and metabolic stability.

Synthesis and Case Studies

The synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate typically involves the following steps:

-

Formation of the Boc-protected amine :

The amine is reacted with Boc anhydride in a suitable solvent to yield the Boc-protected derivative. -

Trifluoromethylation :

A trifluoromethylating agent is introduced to form the trifluoropropanoate structure. -

Esterification :

The final step involves esterification with methanol to obtain the methyl ester form.

Table 1: Summary of Biological Activities

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of fluorinated compounds. It has been found that:

- The introduction of trifluoromethyl groups often enhances lipophilicity, leading to better membrane permeability.

- The Boc protection not only stabilizes the amine but also facilitates selective reactions during synthesis.

Q & A

Q. What are the recommended safety protocols for handling (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate in laboratory settings?

The compound requires strict adherence to safety measures due to its potential health and environmental hazards. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or dust .

- Storage: Store in a cool, dry place away from oxidizing agents and moisture. Ensure containers are tightly sealed under inert gas (e.g., nitrogen) to prevent degradation .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid direct contact with skin or eyes; rinse immediately with water if exposed .

Q. How is the compound synthesized, and what are the critical parameters for optimizing yield?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of an amino group followed by esterification. Key steps include:

- Boc Protection: React the precursor amino acid with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) at 0–25°C .

- Esterification: Use methanol and a coupling agent (e.g., DCC or EDC) under anhydrous conditions.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Optimal yields (>90%) require strict control of reaction time, temperature, and stoichiometry .

Q. What analytical techniques are used to confirm the compound’s structure and purity?

- NMR Spectroscopy: ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and trifluoromethyl signals (δ ~120 ppm in ¹⁹F NMR) .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 316.1 for C₁₀H₁₆F₃NO₄) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity (>95% typical) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what methods validate stereochemical integrity?

- Chiral Catalysis: Use enantioselective catalysts (e.g., chiral auxiliaries or enzymes) during amino acid derivatization to minimize racemization .

- Chiral HPLC: Employ columns like Chiralpak IA/IB to resolve enantiomers. Retention time shifts indicate contamination with the (S)-enantiomer .

- Optical Rotation: Compare observed [α]D values with literature data (e.g., [α]D²⁵ = +12.5° for the (R)-form in methanol) .

Q. What are the mechanistic implications of the trifluoromethyl group in peptide stability and bioactivity?

The CF₃ group enhances:

- Metabolic Stability: Its electron-withdrawing effect reduces susceptibility to enzymatic degradation in peptide backbones .

- Lipophilicity: Improves membrane permeability, critical for drug candidates targeting intracellular pathways .

- Conformational Rigidity: Steric effects restrict rotational freedom, favoring bioactive conformations in receptor binding .

Q. How does this compound serve as a building block in constrained peptide synthesis?

- Backbone Modification: Incorporation into peptides introduces conformational constraints via steric hindrance from the CF₃ group, stabilizing β-turn or helical structures .

- Boc Deprotection: Mild acidic conditions (e.g., TFA/DCM) remove the Boc group, enabling further coupling in solid-phase peptide synthesis (SPPS) .

- Case Study: Used in synthesizing protease-resistant peptides for oncology targets, where fluorination enhances in vivo half-life .

Q. How do reaction conditions influence the stability of the tert-butoxycarbonyl (Boc) group in this compound?

- Acid Sensitivity: Boc cleavage occurs rapidly in strong acids (e.g., HCl/dioxane) but is stable under basic or neutral conditions .

- Thermal Stability: Decomposition above 80°C releases CO₂ and isobutylene, monitored via TGA/DSC .

- Moisture Effects: Hydrolysis in aqueous media forms carboxylic acid derivatives, necessitating anhydrous storage .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Boc-protected amino acid derivatives: How to troubleshoot?

Variations in yields (70–95%) may arise from:

- Catalyst Choice: DCC vs. EDC impacts activation efficiency of the carboxyl group .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) may improve solubility but accelerate side reactions .

- Workup Methods: Incomplete removal of coupling byproducts (e.g., DCU) can artificially reduce yield calculations .

Q. Conflicting NMR data for trifluoromethyl signals: What factors contribute to this?

- Solvent Effects: ¹⁹F chemical shifts vary with solvent polarity (e.g., δ = -63 ppm in CDCl₃ vs. -67 ppm in DMSO-d₆) .

- Dynamic Exchange: Rapid rotation of the CF₃ group at room temperature may average signals, resolved by low-temperature NMR .

Methodological Recommendations

10. Best practices for incorporating this compound into solid-phase peptide synthesis (SPPS):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.